Fluorescein-5-carbonyl azide, diacetate

Fluorogenic Probes Live-Cell Imaging No-Wash Assays

Standard FAM azides cause high background and require washing, compromising live-cell data. This compound’s diacetate protection renders it non-fluorescent and cell-permeable; fluorescence (λex/λem≈490/510 nm) is restored only upon intracellular esterase hydrolysis, enabling true no-wash fluorogenic detection. - Purity ≥95% (HPLC), MW 485.41, off-white solid - Dual azide/carbonyl azide chemistry for orthogonal conjugations - Validated for intracellular CuAAC/SPAAC and micelle integrity tracking Supplied as a stable solid with freeze storage; ready for immediate R&D dispatch.

Molecular Formula C25H15N3O8
Molecular Weight 485.41
CAS No. 223743-67-7
Cat. No. B1148091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-5-carbonyl azide, diacetate
CAS223743-67-7
Molecular FormulaC25H15N3O8
Molecular Weight485.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein-5-carbonyl azide, diacetate – Technical Specifications & Comparators


Fluorescein-5-carbonyl azide, diacetate (CAS 223743-67-7) is a caged fluorescein derivative designed as a dual-functionality probe. It combines a bioorthogonal azide handle for click chemistry conjugation with two acetate protecting groups that render the molecule non-fluorescent and cell-permeable . Upon cellular internalization, intracellular esterases hydrolyze the acetate esters, restoring the full fluorescence of the fluorescein core (λ_ex/λ_em ≈ 490/510 nm) . The compound is supplied as an off-white solid with a purity of ≥95% (HPLC) and a molecular weight of 485.41 g/mol (C₂₅H₁₅N₃O₈) [1]. This probe is positioned within the broader class of fluorescein-based azides (e.g., 5-FAM azide, 6-FAM azide), but its distinct diacetate protection defines its unique fluorogenic and permeability profile.

Probe Type

Fluorogenic caged fluorescein (no-wash)

Bioorthogonal Handle

Azide for CuAAC / SPAAC click chemistry

Cell Permeability

Passive diffusion via diacetate esters

Detection Compatibility

Standard FITC / 488 nm filter sets

Fluorescein-5-carbonyl azide, diacetate vs. Unprotected FAM Azides


Substituting this compound with a standard 5-FAM azide or 6-FAM azide (e.g., CAS 510758-23-3 or 1386385-76-7) will result in experimental failure for applications requiring no-wash live-cell imaging or masked fluorescence. Standard FAM azides are intrinsically fluorescent, generating high background signals and requiring extensive washing steps to visualize specifically labeled intracellular targets [1]. In contrast, the diacetate protection of Fluorescein-5-carbonyl azide, diacetate renders it non-fluorescent in its native state; fluorescence is only activated following intracellular esterase-mediated hydrolysis, enabling true fluorogenic detection with minimal background [2]. Furthermore, the presence of two acetyl groups enhances passive membrane permeability relative to the negatively charged, unprotected carboxyfluorescein azides, which exhibit limited cellular uptake without permeabilization or microinjection . These functional distinctions are not interchangeable and directly govern the feasibility of intracellular click chemistry and real-time tracking experiments.

Constitutive Fluorescence

Standard 5‑FAM or 6‑FAM azides are intrinsically fluorescent; substituting them may introduce high background and require extensive wash steps in live‑cell imaging.

Limited Membrane Permeability

Unprotected carboxyfluorescein azides carry a negative charge at physiological pH, which may restrict passive intracellular access without permeabilization or microinjection.

Carrier Integrity Readout

Constitutively fluorescent probes cannot discriminate intact from disassembled carriers, limiting their utility in nanoparticle stability studies.

Fluorescein-5-carbonyl azide, diacetate – Functional Differentiation Evidence


Fluorogenic Activation vs. Constitutively Fluorescent Azides

Fluorescein-5-carbonyl azide, diacetate is non-fluorescent in its native state due to the presence of two acetate ester groups, which quench the fluorescence of the xanthene core. Fluorescence is activated only upon hydrolysis by intracellular esterases [1]. In contrast, standard 5-FAM azide (CAS 510758-23-3) and 6-FAM azide (CAS 1386385-76-7) are intrinsically fluorescent, with excitation/emission maxima of ~492/517 nm and high quantum yields in their unconjugated forms [2]. This fundamental difference enables a signal-to-background ratio advantage for the diacetate-protected probe in no-wash intracellular imaging applications.

Fluorogenic Activation
Head-to-head
TargetNon‑fluorescent (acetate‑quenched)
ComparatorIntrinsically fluorescent (5‑FAM, Φ~0.9)
Fluorescence requires intracellular esterase hydrolysis.
Supports no‑wash live‑cell imaging studies.
Signal generation only after enzymatic activation.
Fluorogenic Probes Live-Cell Imaging No-Wash Assays

Spectral Compatibility with Standard FITC Filters

Upon activation, Fluorescein-5-carbonyl azide, diacetate exhibits an absorption maximum at 490 nm and an emission maximum at 510 nm, with an extinction coefficient (ε) of 70,000 M⁻¹cm⁻¹ [1]. These spectral parameters place it within the optimal detection window of the widely used argon-ion laser line (488 nm) and standard FITC filter sets. For comparison, 5-FAM azide displays a slightly red-shifted emission at 517 nm and a higher reported extinction coefficient of 83,000 M⁻¹cm⁻¹ . While 5-FAM azide offers marginally higher brightness, the diacetate-protected compound provides comparable spectral compatibility without sacrificing the critical fluorogenic property.

Spectral Compatibility
Reported
λabs 490 nm / λem 510 nm
ε 70,000 M−1cm−1
Compatible with standard 488 nm laser and FITC filters.
Slightly lower brightness than 5‑FAM azide (ε 83,000).
Fluorescence Spectroscopy Flow Cytometry Confocal Microscopy

Intracellular and In Vivo Micelle Stability

Fluorescein-5-carbonyl azide, diacetate has been validated as a covalent label for poly(caprolactone)-b-poly(ethylene oxide) (PCL-b-PEO) block copolymer micelles to quantitatively assess their integrity under biological conditions [1]. In cell-based assays, internalized fluorogenic micelles demonstrated that micelle integrity remained largely preserved (80% intact) after 20 hours of incubation with cells [1]. This quantitative readout is enabled by the compound‘s fluorogenic property; fluorescence is not detectable unless the micelle core is destroyed and the dye is activated by deesterification [1]. A proof-of-principle demonstration was also achieved in vivo in mice, establishing the probe's utility for preclinical pharmacokinetic and biodistribution studies [1]. No direct quantitative comparator data exists for standard FAM azides in this specific micelle integrity application, as their intrinsic fluorescence would preclude the differentiation between intact and disassembled carrier states without complex quenching strategies.

Micelle Integrity
Class‑level
Target~80 % intact after 20 h (cell assay)
ComparatorFAM azides cannot distinguish intact/disassembled micelles
Fluorogenic readout enables quantitative carrier stability assessment.
Reported use for nanocarrier stability endpoint monitoring.
In vivo proof‑of‑principle demonstrated in mice.
Drug Delivery Nanomedicine Pharmacokinetics

Passive Membrane Permeability via Diacetate Protection

The diacetate protection of Fluorescein-5-carbonyl azide, diacetate masks the negatively charged carboxyl groups of the fluorescein core, enabling passive diffusion across the plasma membrane . Uptake studies with structurally related fluorescein diacetate demonstrate that uptake rate is proportional to probe concentration, consistent with passive diffusion as the primary transport mechanism . In contrast, unprotected 5-FAM azide and 6-FAM azide possess a net negative charge at physiological pH, which significantly restricts membrane permeability. A comparative study of azide-linked fluorophores found that many reactive probes exhibit suboptimal properties for intracellular reactions, with superior cellular accumulation observed for more hydrophobic BODIPY- and TAMRA-based azides [1]. The diacetate strategy directly addresses the permeability limitation inherent to carboxyfluorescein-based azides.

Membrane Permeability
Class‑level
TargetPassive diffusion (neutral diacetate)
ComparatorNegatively charged; limited passive uptake
Uptake proportional to concentration, consistent with passive mechanism.
May enable intracellular click chemistry without transfection reagents.
Based on analogs; direct kinetic data are limited.
Intracellular Labeling Click Chemistry Cell Permeability

Dual Bioorthogonal Functionality: Click Chemistry & Curtius Rearrangement

Fluorescein-5-carbonyl azide, diacetate contains an acyl azide moiety that can undergo the Curtius rearrangement upon heating to 80°C, generating a reactive isocyanate intermediate capable of covalently modifying alcohols and amines . This photo/thermal activation pathway is distinct from and orthogonal to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactivity of the azide group . In contrast, standard 5-FAM azide and 6-FAM azide possess only the azide handle for click chemistry; they lack the acyl azide functionality required for Curtius rearrangement-based conjugation [1]. The diacetate protection further enables a dual-activation mechanism—enzymatic (esterase) and chemical/thermal—providing spatiotemporal control over both fluorescence turn-on and covalent labeling.

Dual Conjugation
Head‑to‑head
TargetAcyl azide (Curtius, 80°C) + azide (click)
ComparatorOnly azide for CuAAC/SPAAC
Two orthogonal bioorthogonal handles in one scaffold.
Supports sequential, orthogonal conjugation workflows.
Thermal activation required for Curtius rearrangement.
Bioconjugation Photoaffinity Labeling Curtius Rearrangement

Storage Stability and Shelf-Life Comparison

Fluorescein-5-carbonyl azide, diacetate is supplied as an off-white solid with a reported λ_max of 290 ± 3 nm in acetonitrile [1]. Recommended storage conditions are -5°C to -30°C (frozen) with protection from moisture and light [1]. In contrast, 5-FAM azide and 6-FAM azide are typically supplied as light yellow to green crystals with a recommended storage temperature of < -15°C (freezer) and a stated shelf life of 12 months from the date of receipt [2]. Both compound classes require protection from light and moisture, but the diacetate-protected compound may offer extended stability due to the protective ester groups, though no direct comparative accelerated stability study is publicly available. Procurement decisions should consider the vendor-specified storage requirements and anticipated usage frequency to minimize freeze-thaw cycles.

Storage Stability
Reported
Off‑white solid; store at −5°C to −30°C, protect from moisture and light.
Frozen storage required; inventory planning based on usage frequency.
No published accelerated stability study vs FAM azides.
Reagent Stability Procurement Logistics Long-Term Storage

Fluorescein-5-carbonyl azide, diacetate – Validated Applications


No-Wash Live-Cell Click Chemistry Imaging

This compound is optimally suited for experiments requiring intracellular copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry in live cells. The diacetate protection ensures passive membrane permeability and maintains the probe in a non-fluorescent state until internalized and activated by intracellular esterases [1]. This fluorogenic property eliminates the need for washing steps to remove unbound dye, reducing assay time and preserving cell integrity. In contrast, the use of intrinsically fluorescent 5-FAM azide or 6-FAM azide would necessitate extensive washing to reduce background signal, which can introduce variability and disturb delicate cellular structures [2].

Nanoparticle & Micelle Integrity Assessment

The compound has been experimentally validated as a covalent label for block copolymer micelles to monitor their stability under biologically relevant conditions [1]. Because fluorescence is only detectable upon micelle disassembly and subsequent deesterification, the probe provides a quantitative, real-time readout of carrier integrity. In a published study, this approach revealed that PCL-b-PEO micelles retained 80% integrity after 20 hours of cellular incubation and enabled in vivo proof-of-principle tracking in mice [1]. This application is uniquely enabled by the fluorogenic design; standard FAM azides cannot discriminate between intact and disassembled carriers due to their constitutive fluorescence [2].

Dual-Modality Bioconjugation for Probes & Drug Conjugates

This reagent is ideal for synthetic chemistry workflows that require sequential or orthogonal conjugation strategies. The acyl azide group can be thermally activated via Curtius rearrangement (80°C) to form a reactive isocyanate that modifies alcohols and amines [1]. Simultaneously, the terminal azide moiety remains available for subsequent click chemistry (CuAAC or SPAAC) with alkyne-functionalized partners [2]. This dual functionality enables the construction of complex molecular architectures—such as fluorescent drug conjugates or multifunctional imaging probes—using a single fluorescein scaffold. Procurement of this single compound can replace the need for separate amine-reactive and click-reactive fluorescent dyes, streamlining inventory and synthetic workflows.

Live-Cell Viability and Enzymatic Activity Assays

The esterase-dependent activation mechanism makes this compound suitable for assessing cell viability and intracellular esterase activity. Only viable cells with intact membranes and active esterases will hydrolyze the acetate groups, generating a fluorescent signal that accumulates within the cytoplasm [1]. This principle has been established for structurally related fluorescein diacetate probes, which stain living cells green and serve as substrates for esterase activity measurements [2]. The additional azide functionality in this compound extends this capability to include downstream click chemistry conjugation, enabling multiplexed assays that combine viability assessment with specific biomolecule labeling.

Application
Selection Property
Validation Focus
Live‑cell click chemistry imaging
Fluorogenic diacetate probe
Intracellular activation, signal‑to‑background ratio
Micelle & nanoparticle integrity
Covalent label with activation‑gated fluorescence
Reported quantitative stability readout (80 % at 20 h)
Dual‑modality bioconjugation
Acyl azide + azide dual handle
Orthogonal Curtius/click workflow feasibility
Cell viability / esterase activity assays
Esterase‑dependent activation
Live‑cell esterase activity endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorescein-5-carbonyl azide, diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.